

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(2-bromophenyl)ethanone

Cat. No.: B057523

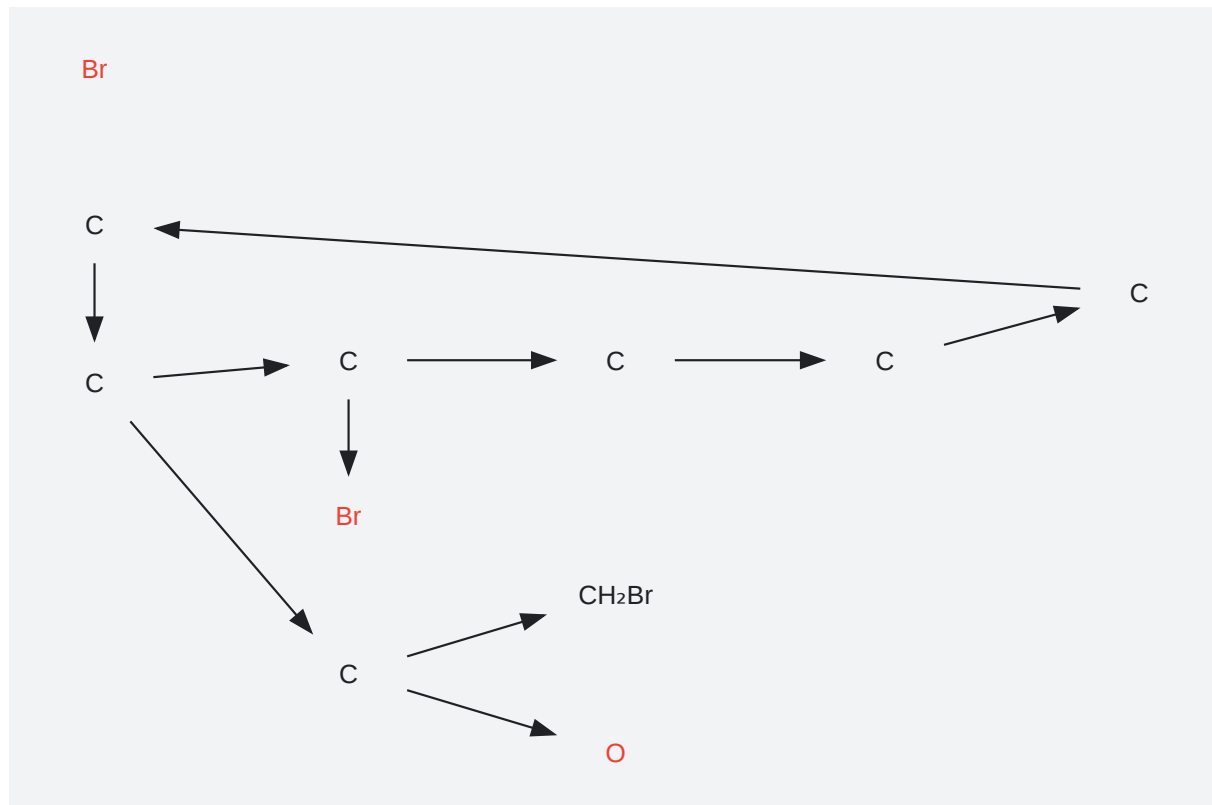
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(2-bromophenyl)ethanone**, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and spectroscopic data, presented in a format tailored for scientific and research applications.

Molecular Structure and Physicochemical Properties

2-Bromo-1-(2-bromophenyl)ethanone, also known as 2,2'-dibromoacetophenone, is a disubstituted aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group which is further brominated at the alpha-carbon.



[Click to download full resolution via product page](#)

Caption: Molecular structure of **2-Bromo-1-(2-bromophenyl)ethanone**.

The key physicochemical properties of **2-Bromo-1-(2-bromophenyl)ethanone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	49851-55-0	[1]
Molecular Formula	C ₈ H ₆ Br ₂ O	[1]
IUPAC Name	2-bromo-1-(2-bromophenyl)ethanone	[1]
Synonyms	2,2'-Dibromoacetophenone, 2-Bromophenacyl bromide	[2]
Molecular Weight	277.94 g/mol	[1]
Exact Mass	275.878540 u	[2]
Boiling Point	90-92 °C at 0.02 mmHg	[2]
Density	1.8 ± 0.1 g/cm ³	[2]
Physical Form	Liquid, Solid, or Semi-solid	[3]
InChI Key	LAXPJIJQTHJGCK-UHFFFAOYSA-N	[3]

Synthesis and Experimental Protocols

The primary route for synthesizing **2-Bromo-1-(2-bromophenyl)ethanone** is through the α -bromination of its precursor, 1-(2-bromophenyl)ethanone (also known as 2'-bromoacetophenone). Several brominating agents can be employed, including liquid bromine and N-Bromosuccinimide (NBS).[4] A modern, environmentally conscious approach utilizes NBS under ultrasonic irradiation.[5]

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol describes a green chemistry approach for the synthesis of α -bromo aromatic ketones.[5]

Materials:

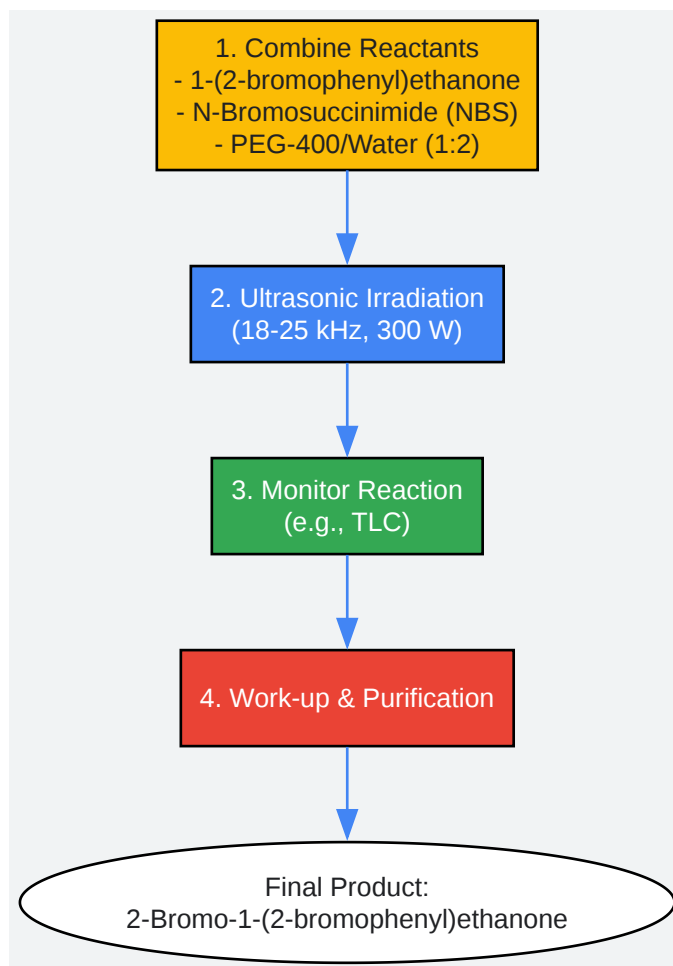
- 1-(2-bromophenyl)ethanone

- N-Bromosuccinimide (NBS)
- Polyethylene glycol (PEG-400)
- Water
- Ultrasonic bath (18-25 kHz, 300 W)

Procedure:

- In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-Bromosuccinimide.
- Add a reaction medium consisting of PEG-400 and water in a 1:2 ratio.
- Place the reaction vessel in an ultrasonic bath.
- Irradiate the mixture with ultrasound waves (18-25 kHz, 300 W).
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, proceed with standard work-up and purification procedures to isolate the final product, **2-Bromo-1-(2-bromophenyl)ethanone**.

This method is noted for its enhanced reaction rate, mild conditions, and high yields while avoiding hazardous organic solvents.^[5]



[Click to download full resolution via product page](#)

Caption: Workflow for the ultrasound-assisted synthesis of the target compound.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of **2-Bromo-1-(2-bromophenyl)ethanone**. The following data has been reported in the literature.

Analysis Type	Data	Reference
¹ H NMR	(400 MHz, CDCl ₃) δ (ppm): 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H).	[5]
¹³ C NMR	(125 MHz, CDCl ₃) δ (ppm): 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98.	[5]
HRMS (ESI)	m/z: 275.8785 [M] ⁺ , calculated for C ₈ H ₆ OBr ₂ : 275.8789.	[5]

Note: While detailed IR and full Mass Spectrometry data for the 2-bromo isomer are not readily available in public databases, spectra for the related precursor 1-(2-bromophenyl)ethanone and the isomer 2-bromo-1-(3-bromophenyl)-ethanone can be found in resources like the NIST WebBook.[6][7]

Safety and Handling

2-Bromo-1-(2-bromophenyl)ethanone is a hazardous chemical that requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]

Store in a dark place under an inert atmosphere, preferably at 2-8°C.[3] Always consult the full Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-(2-bromophenyl)ethanone 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057523#2-bromo-1-2-bromophenyl-ethanone-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com